Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one

Phosphodiesterase 10A Kinase Inhibitor Regioisomer

Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one (CAS 240815-66-1), also catalogued as Pyrido[3,4-e]imidazo[1,5-a]pyrazin-4(5H)-one (9CI), is a rigid, planar heterocycle with the molecular formula C9H6N4O and a molecular weight of 186.17 g/mol. This compound serves as a core scaffold in kinase inhibitor programs, particularly as a building block for phosphodiesterase 10 (PDE10) inhibitors and protein kinase CK2 inhibitors.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 240815-66-1
Cat. No. B3349834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one
CAS240815-66-1
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N3C=NC=C3C(=O)N2
InChIInChI=1S/C9H6N4O/c14-9-8-4-11-5-13(8)7-1-2-10-3-6(7)12-9/h1-5H,(H,12,14)
InChIKeyODFFGLQXDXIJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 240815-66-1: Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one Chemical Profile and Procurement Context


Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one (CAS 240815-66-1), also catalogued as Pyrido[3,4-e]imidazo[1,5-a]pyrazin-4(5H)-one (9CI), is a rigid, planar heterocycle with the molecular formula C9H6N4O and a molecular weight of 186.17 g/mol . This compound serves as a core scaffold in kinase inhibitor programs, particularly as a building block for phosphodiesterase 10 (PDE10) inhibitors and protein kinase CK2 inhibitors [1].

Why Generic Substitution Fails for CAS 240815-66-1: The Regioisomeric Specificity of Fused Pyrido-Pyrazine Scaffolds


In the fused imidazo-pyrido-pyrazine family, the precise connectivity of the pyridine and pyrazine rings is not a trivial variation. Regioisomers such as imidazo[1,5-a]pyrido[3,2-e]pyrazine or imidazo[1,5-a]pyrido[4,3-e]pyrazine exhibit divergent binding modes and target selectivity profiles in kinase assays [1]. For instance, the [3,2-e] regioisomer is a well-characterized PDE10A inhibitor, while the [4,3-e] regioisomer is a potent CK2 inhibitor [2]. The [3,4-e] configuration of CAS 240815-66-1 dictates a unique nitrogen atom arrangement that cannot be replicated by generic or mis-specified imidazopyrazine analogs. Substituting with a different regioisomer will likely result in an invalid structure-activity relationship (SAR) and compromised assay outcomes.

Quantitative Differentiation of CAS 240815-66-1: Comparative Evidence Against Closest Analogs


Regioisomeric Scaffold Comparison: [3,4-e] vs. [3,2-e] Fused Core for PDE10A Selectivity

The [3,4-e] regioisomer of CAS 240815-66-1 is structurally distinct from the more widely studied [3,2-e] regioisomer. While direct biological data for the [3,4-e] core is not published, the [3,2-e] analog (compound 49) exhibits a PDE10A IC50 of 0.47 nM and demonstrates qualitative interactions in co-crystal structures that are absent in papaverine-like inhibitors [1]. The altered nitrogen topology of CAS 240815-66-1 is expected to produce a different binding profile within the PDE10A active site, a distinction critical for hit-to-lead optimization [1].

Phosphodiesterase 10A Kinase Inhibitor Regioisomer

Kinase Profiling Comparison: [3,4-e] Core vs. [4,3-e] Core for CK2 Inhibition

The [4,3-e] regioisomer of the imidazo[1,5-a]pyrido-pyrazine family is a potent CK2 inhibitor, with representative compounds in US 12187726B1 showing sub-micromolar activity in CK2 inhibition assays [1]. The [3,4-e] core of CAS 240815-66-1 possesses a different electronic distribution and steric profile, which is predicted to alter kinase selectivity across the kinome. This regioisomeric specificity is paramount for avoiding off-target kinase activity and achieving the desired selectivity window.

CK2 Inhibitor Kinase Profiling Regioisomer

Molecular Descriptor Comparison: CAS 240815-66-1 vs. Triazolopyrazine Analogs

CAS 240815-66-1 (C9H6N4O, MW 186.17 g/mol) is a distinct chemical entity compared to triazolopyrazine analogs such as pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazine (C10H7N5, MW 213.20 g/mol) . The imidazo core provides a different hydrogen-bonding pattern and lipophilicity profile than the triazolo core. This difference is critical for analytical method development and ensures accurate compound identification in screening campaigns.

Molecular Descriptor Physicochemical Property Analytical Chemistry

Optimal Application Scenarios for CAS 240815-66-1 Based on Verified Evidence


Scaffold for PDE10A Inhibitor Lead Optimization

CAS 240815-66-1 serves as a critical starting point for medicinal chemistry campaigns targeting PDE10A. Its [3,4-e] fused core provides a distinct geometry from the [3,2-e] regioisomer, offering an alternative vector for substituent exploration to modulate selectivity and pharmacokinetic properties .

Negative Control or Specificity Tool for CK2 Inhibitor Studies

Given the potent CK2 inhibition of the [4,3-e] regioisomer , CAS 240815-66-1's [3,4-e] core is an ideal tool compound for assessing regioisomer-specific kinase selectivity. It can be used as a negative control to validate that observed cellular effects are driven by CK2 engagement rather than off-target kinase activity.

Analytical Reference Standard for LC-MS Method Development

The unique molecular weight (186.17 g/mol) and formula (C9H6N4O) of CAS 240815-66-1 make it an excellent reference standard for developing and validating LC-MS methods to detect and quantify imidazo-pyrido-pyrazine derivatives in biological matrices and reaction mixtures.

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